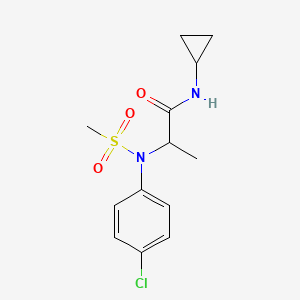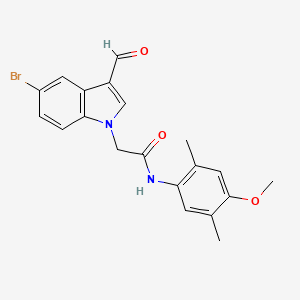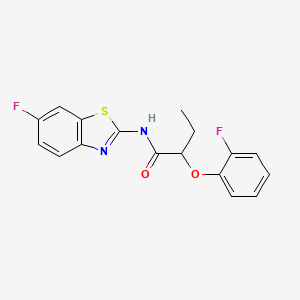
N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)alaninamide
Übersicht
Beschreibung
N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)alaninamide, also known as CCMA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CCMA belongs to the class of cyclopropyl-containing amides and has shown promising results in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)alaninamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cancer progression, inflammation, and pain. This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells. Inflammation is a complex biological process that involves the activation of various signaling pathways and the production of pro-inflammatory cytokines. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in inflammation and cancer progression. In neuropathic pain models, this compound has been shown to reduce pain behavior and increase the threshold for pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)alaninamide in lab experiments is its high potency. This compound has been shown to have anti-tumor activity at low concentrations. Additionally, this compound has a favorable toxicity profile and does not cause significant toxicity in normal cells. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This compound is soluble in organic solvents such as DMSO and ethanol, but these solvents can cause toxicity in cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)alaninamide. One area of research is to investigate the efficacy of this compound in combination with other anti-cancer agents. This compound has been shown to enhance the anti-tumor activity of certain chemotherapeutic agents such as paclitaxel. Another area of research is to investigate the role of this compound in regulating the immune system. This compound has been shown to have immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines. Finally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Understanding the pharmacokinetics and pharmacodynamics of this compound is important for the development of this compound as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various preclinical studies. This compound has potential therapeutic applications in cancer, inflammation, and neuropathic pain. This compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. This compound has various biochemical and physiological effects, and its high potency and favorable toxicity profile make it an attractive candidate for further study. However, more research is needed to fully understand the mechanism of action and pharmacokinetics of this compound.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)alaninamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neuropathic pain. In preclinical studies, this compound has shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown to have analgesic effects in neuropathic pain models.
Eigenschaften
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-9(13(17)15-11-5-6-11)16(20(2,18)19)12-7-3-10(14)4-8-12/h3-4,7-9,11H,5-6H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWVOXUNKSZZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[1-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4200482.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4200493.png)
![ethyl 4-(N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)-1-piperazinecarboxylate](/img/structure/B4200499.png)
![5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(4-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4200502.png)

![4-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B4200526.png)
![ethyl 1-[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4200544.png)
![ethyl 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4200552.png)
![N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)benzamide](/img/structure/B4200554.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4200558.png)

![2-methoxy-N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4200580.png)
![1-{4-[(difluoromethyl)thio]phenyl}-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4200583.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[1-(3-fluorophenyl)-1H-pyrazol-4-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4200584.png)